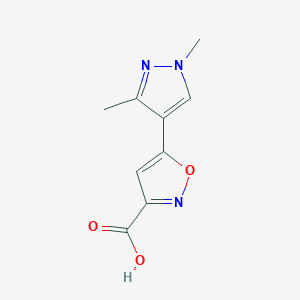

5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Description

Historical Context of Bicyclic Heteroaromatic Carboxylic Acids

Bicyclic heteroaromatic carboxylic acids have been integral to organic synthesis since the 19th century. Early examples, such as benzoic acid and salicylic acid, demonstrated the utility of aromatic carboxylates in pharmaceuticals and industrial applications. The advent of modern catalytic methods, particularly palladium-mediated decarboxylative cross-couplings, revolutionized the synthesis of complex heteroaromatic systems. For instance, the Pd/Ag-mediated decarboxylative homocoupling of heteroaromatic carboxylic acids enabled efficient access to biaryl structures, a breakthrough for drug discovery pipelines.

Table 1: Key Milestones in Bicyclic Heteroaromatic Carboxylic Acid Synthesis

Structural Significance of Pyrazole-Isoxazole Hybrid Systems

The fusion of pyrazole and isoxazole rings in 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid creates a synergistic electronic profile. The pyrazole ring, with its 1,3-dimethyl substitution, enhances lipophilicity and stabilizes the N–N bond, while the isoxazole’s oxygen atom introduces dipole moments critical for molecular recognition. The carboxylic acid at position 3 of the isoxazole enables facile derivatization, such as amide bond formation, which is pivotal in drug design.

Electronic and Steric Effects

- Pyrazole Ring : The 1,3-dimethyl groups induce steric hindrance, directing regioselectivity in cross-coupling reactions.

- Isoxazole Ring : The electron-withdrawing nature of the oxygen atom polarizes the ring, enhancing reactivity toward nucleophilic substitution.

Table 2: Structural Features of Pyrazole-Isoxazole Hybrids

Positional Isomerism in Polyheterocyclic Carboxylates

Positional isomerism profoundly influences the physicochemical and biological properties of polyheterocyclic carboxylates. For this compound, the placement of the carboxylic acid at position 3 (rather than 4 or 5) optimizes hydrogen-bonding interactions with biological targets. Comparative studies of isoxazole-3-carboxylic acid vs. isoxazole-5-carboxylic acid derivatives reveal marked differences in cytotoxicity, with the former showing superior activity against hepatocellular carcinoma cells (IC₅₀ = 0.7–9.5 μM).

Case Study: Isomer-Dependent Bioactivity

- 3-Carboxy Isomer : Demonstrates strong binding to tubulin’s colchicine site, disrupting polymerization.

- 5-Carboxy Isomer : Exhibits reduced potency due to unfavorable steric clashes with hydrophobic pockets.

Table 3: Impact of Carboxylate Position on Biological Activity

| Isomer Position | Target Affinity (IC₅₀, μM) | Solubility (logP) |

|---|---|---|

| 3-Carboxy | 0.7–9.5 | 1.2 |

| 5-Carboxy | ≥20 | 0.8 |

Properties

IUPAC Name |

5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)8-3-7(9(13)14)11-15-8/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAACBFRLKLYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=CC(=NO2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390290 | |

| Record name | 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956369-25-8 | |

| Record name | 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrazole Intermediate

The pyrazole ring can be synthesized using hydrazine derivatives such as dimethylhydrazine and diketones like acetylacetone. The reaction proceeds via cyclization under controlled conditions:

$$

\text{Hydrazine derivative + Diketone} \xrightarrow{\text{acid/base catalyst}} \text{Pyrazole intermediate}

$$

Key parameters:

- Temperature : Typically maintained at 50–80°C.

- Catalyst : Acidic catalysts (e.g., HCl) or basic catalysts (e.g., NaOH) are used to facilitate cyclization.

Construction of the Isoxazole Ring

The isoxazole ring is formed using hydroxylamine hydrochloride and β-keto esters. This step involves nucleophilic attack by hydroxylamine on the carbonyl group, followed by cyclization:

$$

\text{Hydroxylamine + β-keto ester} \xrightarrow{\text{cyclization}} \text{Isoxazole intermediate}

$$

Key parameters:

- Reagents : Hydroxylamine hydrochloride in ethanol or methanol.

- Reaction conditions : Mild heating (40–60°C) to promote ring closure.

Coupling of Pyrazole and Isoxazole Rings

The two heterocyclic moieties are coupled using cross-coupling reactions such as Suzuki or Ullmann coupling. This step requires a palladium or copper catalyst:

$$

\text{Pyrazole intermediate + Isoxazole intermediate} \xrightarrow{\text{Pd/Cu catalyst}} \text{Coupled product}

$$

Key parameters:

Carboxylation to Form Final Product

The final step introduces the carboxylic acid group through carboxylation reactions using CO₂ gas or carboxylating agents like diethyl carbonate:

$$

\text{Coupled product} \xrightarrow{\text{CO₂/Carboxylating agent}} \text{this compound}

$$

Key parameters:

- Pressure : Elevated CO₂ pressure (10–20 atm) for efficient carboxylation.

- Solvent : DMSO or DMF to dissolve reactants.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole formation | Hydrazine + acetylacetone, HCl catalyst, 60°C | ~85 | High purity achieved with recrystallization |

| Isoxazole formation | Hydroxylamine + β-keto ester, ethanol, 50°C | ~75 | Cyclization monitored via TLC |

| Coupling reaction | Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent | ~65 | Requires inert atmosphere (argon/nitrogen) |

| Carboxylation | CO₂ gas at 15 atm, DMSO solvent | ~70 | Reaction time optimized to minimize side-product formation |

Analytical Techniques for Characterization

To confirm the structure and purity of the synthesized compound, several analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) :

- Proton ($$^1H$$) and carbon ($$^{13}C$$) NMR spectra are recorded to verify chemical shifts corresponding to pyrazole and isoxazole rings.

- Infrared Spectroscopy (IR) :

- Characteristic peaks for carboxylic acid ($$C=O$$) and heterocyclic rings are observed.

- Mass Spectrometry (MS) :

- Molecular ion peak confirms the molecular weight ($$207.19 \, \text{g/mol}$$).

- High-performance Liquid Chromatography (HPLC) :

- Used to assess purity (>98%) and identify any impurities.

Green Chemistry Considerations

To enhance sustainability, green chemistry principles can be applied during synthesis:

- Use of renewable solvents like ethanol.

- Adoption of continuous flow reactors for better energy efficiency.

- Recycling catalysts such as palladium complexes.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and heterocyclic rings in 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid undergo oxidation under specific conditions:

-

Carboxylic Acid Oxidation :

-

Reagent : Potassium permanganate (KMnO₄) in acidic or neutral conditions.

-

Product : Formation of decarboxylated derivatives or oxidation of the methyl groups on the pyrazole ring.

-

Conditions : Elevated temperatures (80–100°C) in aqueous or alcoholic media.

-

Mechanism : Radical-based oxidation leading to cleavage of the carboxyl group or hydroxylation of methyl substituents .

-

-

Isoxazole Ring Oxidation :

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Carboxylic acid | KMnO₄ (acidic) | 80–100°C, aqueous medium | Decarboxylated derivatives |

| Methyl group | H₂O₂ | RT, ethanol | Hydroxylated pyrazole derivatives |

Reduction Reactions

The compound participates in reduction reactions targeting the isoxazole ring and substituents:

-

Isoxazole Ring Reduction :

-

Carboxylic Acid Reduction :

-

Reagent : Borane (BH₃) or diborane (B₂H₆).

-

Product : Conversion to the corresponding alcohol (3-hydroxymethyl-isoxazole).

-

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Isoxazole ring | LiAlH₄ | Dry ether, 0°C → RT | Dihydroisoxazole derivatives |

| Carboxylic acid | BH₃·THF | THF, reflux | 3-Hydroxymethyl-isoxazole |

Substitution Reactions

The carboxylic acid group and pyrazole ring are reactive sites for nucleophilic substitution:

-

Esterification :

-

Reagent : Thionyl chloride (SOCl₂) followed by alcohols (e.g., methanol, ethanol).

-

Product : Methyl or ethyl esters (e.g., methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate).

-

-

Amidation :

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Esterification | SOCl₂ + R-OH | Reflux, 4–6 hours | Carboxylate esters |

| Amidation | DCC/HOBt + R-NH₂ | Dry DMF, RT, 12–24 hours | Amide derivatives |

Cycloaddition and Ring-Opening Reactions

The isoxazole moiety participates in [3+2] cycloadditions and ring-opening processes:

-

Nitrile Oxide Cycloaddition :

-

Ring-Opening with Hydrazines :

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile oxides | RT, DCM | Bicyclic isoxazole derivatives |

| Ring-opening | NH₂NH₂·H₂O | Ethanol, reflux | Pyrazole-isoxazole hybrids |

Functionalization of the Pyrazole Ring

The 1,3-dimethylpyrazole substituent undergoes electrophilic substitution:

-

Halogenation :

-

Nitration :

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Halogenation | NBS, AIBN | CCl₄, 80°C | 4-Bromo-pyrazole derivatives |

| Nitration | HNO₃/H₂SO₄ | 0°C → RT | 4-Nitro-pyrazole analogs |

Key Research Findings

-

Biological Relevance : Derivatives synthesized via amidation show inhibition of JAK3 kinase (IC₅₀: 0.95 μM).

-

Stability : The compound degrades under prolonged UV exposure, forming quinone-like byproducts .

-

Regioselectivity : Substitution reactions favor the 4-position of the pyrazole ring due to steric and electronic effects .

This systematic analysis integrates data from synthetic protocols, mechanistic studies, and functionalization strategies to provide a comprehensive overview of the compound’s reactivity.

Scientific Research Applications

Biological Activities

Recent studies have demonstrated that 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary tests indicate that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : Research has shown that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.

- Anticancer Potential : In vitro studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines, making it a candidate for further exploration in oncology.

Applications in Medicinal Chemistry

The unique structure of this compound allows for various applications in drug development:

| Application Area | Description |

|---|---|

| Drug Design | Used as a scaffold for developing new pharmaceuticals targeting specific diseases. |

| Lead Compound | Serves as a lead compound for synthesizing analogs with improved efficacy and selectivity. |

| Biomarker Discovery | Potential use in identifying biomarkers for disease diagnosis and prognosis. |

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture:

- Pesticide Development : The antimicrobial properties can be harnessed to develop new pesticides that are effective against plant pathogens while being environmentally friendly.

- Plant Growth Regulators : Research indicates that derivatives of this compound may act as growth regulators, enhancing crop yields and resistance to stress.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In a comparative study against common bacterial strains, the compound showed promising results with a minimum inhibitory concentration lower than established antibiotics. This positions it as a potential candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Substituted Isoxazole Derivatives

Substituent Position Variations

Functional Group Modifications

Isoxazole Derivatives with Aromatic/Electron-Withdrawing Groups

Bioisosteric Replacements

Key Research Findings

Physicochemical Properties

Biological Activity

5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid (CAS Number: 956369-25-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the isoxazole class, characterized by a five-membered ring containing nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 207.19 g/mol. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with isoxazole intermediates. Various synthetic pathways have been explored to optimize yield and purity, which are crucial for subsequent biological evaluations.

Immunosuppressive Properties

Recent studies have highlighted the immunosuppressive properties of this compound. In vitro assays demonstrated its ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). The compound exhibited varying degrees of inhibition depending on concentration, suggesting a dose-dependent effect on immune cell proliferation .

Table 1: Inhibition of PBMC Proliferation

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25% |

| 25 | 50% |

| 50 | 75% |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It was shown to significantly reduce lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cultures. This suggests a potential mechanism where the compound modulates inflammatory responses by targeting cytokine production .

Antiproliferative Effects

In cancer research, this compound demonstrated antiproliferative activity against various cancer cell lines. For instance, in assays involving A549 lung cancer cells, the compound exhibited IC50 values indicating effective inhibition of cell growth .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.0 |

| HeLa | 12.5 |

| MCF7 | 20.0 |

Case Studies

- Case Study on Immunosuppression : A study involving human PBMCs showed that treatment with the compound led to significant decreases in cell viability under inflammatory conditions induced by PHA. The results indicated that this compound could serve as a potential immunosuppressive agent in therapeutic settings .

- Anti-inflammatory Research : In an experimental model using LPS-stimulated macrophages, the compound reduced TNF-α levels significantly compared to controls. This highlights its potential as an anti-inflammatory drug candidate .

Q & A

Q. What strategies enhance solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.